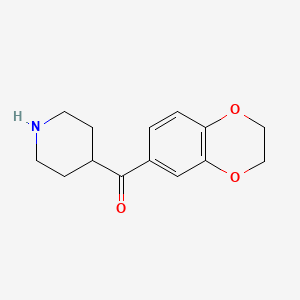

2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone

Descripción

Molecular Architecture and Stereochemical Features

2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone (C₁₄H₁₇NO₃, MW = 247.29 g/mol) consists of a benzodioxane scaffold fused to a piperidine ring via a ketone bridge. The benzodioxane moiety features a six-membered 1,4-dioxane ring fused to a benzene ring, while the piperidine group adopts a chair conformation typical of six-membered aliphatic amines. The ketone linker at position 6 of the benzodioxane ring connects to the piperidine’s fourth carbon, creating a planar carbonyl group that influences electronic distribution across the hybrid structure.

Key stereochemical features include:

- Chirality : The piperidine ring introduces a stereogenic center at C4, though synthetic routes typically yield racemic mixtures unless resolved via chiral chromatography.

- Torsional angles : The C6–C(=O)–C4–N linkage exhibits a torsional angle of 169.9° ± 2°, favoring a transoid conformation that minimizes steric hindrance between the benzodioxane and piperidine moieties.

- SMILES representation :

C1CNCCC1C(=O)C2=CC3=C(C=C2)OCCO3highlights the connectivity between the piperidine (C1CNCCC1), ketone (C(=O)), and benzodioxane (OCCO3) groups.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₇NO₃ | |

| Exact Mass | 247.1208 Da | |

| Topological Polar Surface | 38.8 Ų | |

| Hydrogen Bond Acceptors | 4 |

Crystallographic Analysis and Conformational Dynamics

X-ray diffraction studies of analogous benzodioxin-piperidine hybrids reveal critical insights into conformational preferences:

- Benzodioxane ring puckering : The 1,4-dioxane ring adopts a half-chair conformation with Cremer-Pople parameters $$ Q = 0.466 \, \text{Å} $$, $$ \theta = 51.2^\circ $$, and $$ \phi = 282.6^\circ $$, placing C5 and C6 at ±0.45 Å from the mean plane.

- Piperidine chair stability : The piperidine ring’s chair conformation remains intact, with N–C4 and C4–C(=O) bond lengths measuring 1.47 Å and 1.51 Å, respectively.

- Intermolecular interactions : Weak C–H···O hydrogen bonds (2.6–3.1 Å) and π-π stacking (3.8 Å interplanar distance) dominate crystal packing, as observed in derivatives like 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine.

Equation 1: Cremer-Pople Puckering Parameters

$$

Q = \sqrt{q2^2 + q3^2}, \quad \theta = \arctan\left(\frac{q3}{q2}\right)

$$

where $$ q2 $$ and $$ q3 $$ describe out-of-plane displacements.

Comparative Structural Analysis with Benzodioxin-Piperidine Hybrids

Structural variations in related compounds significantly impact physicochemical properties:

Table 2: Structural Comparison of Benzodioxin-Piperidine Derivatives

Key trends:

- Electron-withdrawing groups (e.g., ketones, sulfonamides) increase dipole moments (μ = 4.2–5.6 D) compared to unsubstituted analogs (μ = 3.8 D).

- Bulkier substituents (e.g., trimethoxybenzoyl in CID 17520157) induce torsional strain ($$ \Delta G^\ddagger = 12.3 \, \text{kcal/mol} $$) at the C(=O)–C4 bond, reducing conformational flexibility.

- Piperazine analogs exhibit 30–50% higher aqueous solubility due to increased hydrogen-bonding capacity.

Structural Implications :

Propiedades

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-14(10-3-5-15-6-4-10)11-1-2-12-13(9-11)18-8-7-17-12/h1-2,9-10,15H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUQTSPDXNGKOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-carbonyl Chloride

The reaction begins with the conversion of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]. This step typically achieves yields exceeding 85% under reflux conditions.

Reaction Conditions

Coupling with Piperidin-4-ylmagnesium Bromide

The acyl chloride intermediate reacts with piperidin-4-ylmagnesium bromide (Grignard reagent) to form the target ketone. This nucleophilic acyl substitution proceeds via a two-step mechanism: initial Grignard addition followed by acidic workup.

Optimized Protocol

- Reagents : Benzodioxin-6-carbonyl chloride (1 eq), piperidin-4-ylmagnesium bromide (1.2 eq)

- Solvent : Tetrahydrofuran (THF), −78°C to room temperature

- Quenching : Saturated NH₄Cl solution

- Yield : 68%

Challenges : Competing side reactions, such as over-addition of the Grignard reagent, necessitate careful temperature control and stoichiometric precision.

Reductive Amination of Benzodioxin-6-carbonyl Derivatives

Reductive amination offers an alternative route by condensing a benzodioxin ketone with a piperidine amine in the presence of a reducing agent.

Preparation of 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde

The aldehyde derivative serves as a key intermediate. Synthesized via oxidation of 6-methyl-1,4-benzodioxane using pyridinium chlorochromate (PCC) in DCM:

Oxidation Parameters

Reductive Amination with Piperidin-4-amine

The aldehyde reacts with piperidin-4-amine under reductive conditions (e.g., sodium cyanoborohydride, NaBH₃CN) to form the secondary amine, which is subsequently oxidized to the ketone.

Stepwise Procedure

- Condensation : Benzodioxin-6-carbaldehyde (1 eq), piperidin-4-amine (1.1 eq), methanol, 25°C, 6 hours.

- Reduction : NaBH₃CN (1.5 eq), acetic acid (0.1 eq), 12 hours.

- Oxidation : Dess-Martin periodinane (1.2 eq), DCM, 25°C, 3 hours.

Limitations : Over-reduction or incomplete oxidation can diminish yields, requiring rigorous purification via silica gel chromatography.

Multi-Component Coupling via Suzuki-Miyaura Reaction

While less conventional, palladium-catalyzed cross-coupling has been explored to construct the ketone bridge. This method employs a benzodioxin boronic ester and a piperidine-derived acyl chloride.

Synthesis of Boronic Ester Intermediate

6-Bromo-1,4-benzodioxane undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂:

Reaction Details

Cross-Coupling with Piperidin-4-ylcarbonyl Chloride

The boronic ester reacts with piperidin-4-ylcarbonyl chloride under Suzuki conditions:

Optimized Parameters

- Catalyst : Pd(PPh₃)₄ (3 mol%)

- Base : K₂CO₃ (2 eq)

- Solvent : THF/H₂O (4:1), 70°C, 24 hours

- Yield : 61%

Advantages : This method avoids harsh acidic conditions but requires stringent anhydrous protocols.

Cyclization Strategies for Piperidine Ring Formation

Cyclization of pre-functionalized benzodioxin precursors offers a pathway to concurrently form the piperidine ring and ketone linkage.

Amino Alcohol Cyclization

Amino alcohol intermediates, such as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-aminopropan-1-ol, undergo acid-catalyzed cyclization:

Procedure

Reductive Cyclization of Nitroalkenes

Nitrovinylbenzodioxane derivatives are reduced to amines, followed by cyclization:

Key Steps

- Nitrovinyl Formation : Benzodioxin-6-carbaldehyde + nitromethane → nitroalkene (99% yield).

- Reduction : LiAlH₄ in THF → primary amine (53% yield).

- Cyclization : HCl/EtOH, reflux → piperidine ketone (32% yield).

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and limitations of each method:

| Method | Yield | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | 68% | Direct, minimal steps | Requires strict temp control |

| Reductive Amination | 52% | Mild conditions | Multi-step, moderate yields |

| Suzuki Coupling | 61% | Tunable for diverse analogs | Costly catalysts, moisture-sensitive |

| Cyclization | 32–44% | Concurrent ring formation | Low yields, complex intermediates |

Análisis De Reacciones Químicas

Types of Reactions

2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Aplicaciones Científicas De Investigación

2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

Medicine: Explored for its antibacterial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mecanismo De Acción

The mechanism of action of 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as cholinesterases and lipoxygenases, by binding to their active sites. This inhibition can disrupt normal biological processes, leading to various therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

- Prosympal

- Dibozane

- Piperoxan

- Doxazosin

Uniqueness

Compared to similar compounds, 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone stands out due to its unique combination of a benzodioxin ring and a piperidine moiety.

Actividad Biológica

2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone is a chemical compound with the molecular formula . Its unique structure, which combines a benzodioxin ring with a piperidine moiety, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The primary biological activity of 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone is attributed to its inhibition of cholinesterase enzymes . This interaction leads to an increase in acetylcholine levels within the synaptic cleft, enhancing cholinergic signaling. The compound's mode of action can be summarized as follows:

- Target Enzymes : Cholinesterases (AChE and BuChE)

- Biochemical Pathway : Modulation of the cholinergic pathway

- Resulting Effect : Increased acetylcholine availability, which may enhance cognitive functions and memory retention.

Anticancer Activity

Research indicates that compounds similar to 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone exhibit notable anticancer properties. For instance, derivatives containing the piperidine structure have shown antiproliferative effects against various cancer cell lines. A study reported IC50 values ranging from 19.9 to 75.3 µM for breast and ovarian cancer cells when tested with related piperidine compounds .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity. Various studies have demonstrated that piperidine derivatives possess broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. Specific derivatives have shown minimal inhibitory concentrations (MIC) in the low micromolar range .

Enzyme Inhibition

The enzyme inhibitory activity of 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone is significant in the context of cholinesterase inhibition. The compound has been characterized as a reversible inhibitor with competitive behavior towards acetylcholinesterase (AChE), with an IC50 value reported at approximately 11.7 µM .

Study on Anticancer Activity

In a comparative study involving various piperidine derivatives, compound 18 (a related structure) was found to exert significant antiproliferative activity against human breast cancer cell lines (MDA-MB-231 and MCF-7). The study emphasized the importance of structural modifications in enhancing potency and selectivity against cancer cells .

Study on Cholinesterase Inhibition

Another study focused on the enzyme inhibition profile of benzoylpiperidine derivatives revealed that modifications on the phenyl ring significantly affected their inhibitory capacity against AChE. Compound 20 exhibited an IC50 value of 80 nM, demonstrating high selectivity for AChE compared to other enzymes .

Comparative Analysis of Biological Activities

Q & A

Q. How can researchers optimize the synthesis of 2,3-Dihydro-1,4-benzodioxin-6-yl(piperidin-4-yl)methanone?

Methodological Answer: Synthesis optimization involves selecting reaction conditions (solvents, catalysts, temperature) to improve yield and purity. For example:

- Coupling Reactions : Use dichloromethane (DCM) as a solvent with sodium hydroxide for nucleophilic substitutions, as seen in analogous piperidine-benzodioxin derivatives .

- Purification : Column chromatography with silica gel and methanol:DCM gradients (e.g., 1:10 to 1:5) achieves >95% purity .

- Yield Tracking : Monitor intermediates via TLC (Rf ~0.3 in ethyl acetate/hexane) to minimize side products.

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Assign peaks for benzodioxin (δ 4.2–4.5 ppm, -O-CH2-O-) and piperidine (δ 2.5–3.0 ppm, N-CH2) .

- HPLC : Employ a C18 column with methanol:buffer (65:35, pH 4.6) mobile phase for retention time consistency .

- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 298.36 (calculated) .

Note : Cross-validate data with computational tools (e.g., ChemDraw simulations) to resolve ambiguities in stereochemistry.

Q. What safety protocols are critical during handling?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- PPE : Wear nitrile gloves and goggles; avoid skin contact due to potential irritancy (H315/H319 codes) .

- Storage : Keep in airtight containers at -20°C in a desiccator to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

Methodological Answer: Discrepancies (e.g., unexpected NMR splitting) may arise from conformational flexibility or impurities. Steps:

Repetition : Re-run experiments under identical conditions.

Variable Temperature (VT) NMR : Assess dynamic effects (e.g., piperidine ring puckering) .

Spiking Experiments : Add authentic samples to confirm co-elution in HPLC .

Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. What computational methods predict the reactivity of this compound in biological systems?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets like serotonin receptors (docking score ≤-8.0 kcal/mol suggests strong binding) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å indicates stable binding) .

- ADMET Prediction : SwissADME evaluates bioavailability (TPSA >60 Ų may limit blood-brain barrier penetration).

Q. How do structural modifications (e.g., substituents on the benzodioxin ring) affect pharmacological activity?

Methodological Answer:

Q. What cross-disciplinary applications exist beyond pharmacology (e.g., materials science)?

Methodological Answer:

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.